1,3-Bis(4-fluorobutyl)urea is a synthetic compound that belongs to the class of urea derivatives, which are characterized by the presence of a carbonyl group bonded to two amine groups. This specific compound features two 4-fluorobutyl substituents attached to the nitrogen atoms of the urea functional group. Urea derivatives are increasingly significant in medicinal chemistry due to their diverse biological activities and applications.
The compound can be synthesized through various chemical reactions involving urea and fluorinated alkyl groups. Its relevance has been highlighted in recent research focusing on urea derivatives as potential drug candidates, particularly in the context of orexin receptor agonists and other therapeutic areas .
1,3-Bis(4-fluorobutyl)urea is classified as an organic compound, specifically a urea derivative. Ureas are known for their role in biological systems and their utility in pharmaceuticals, agrochemicals, and industrial applications. This compound can also be categorized based on its fluorinated alkyl groups, which enhance its lipophilicity and biological activity.
The synthesis of 1,3-Bis(4-fluorobutyl)urea typically involves the reaction of urea with 4-fluorobutyl halides or alcohols. The following methods are commonly employed:
1,3-Bis(4-fluorobutyl)urea has a molecular formula of . The structure features:
1,3-Bis(4-fluorobutyl)urea can participate in various chemical reactions typical for urea derivatives:
The reactivity of this compound is influenced by the electron-withdrawing nature of the fluorine atoms, which can increase its electrophilicity in certain reactions.
The mechanism of action for compounds like 1,3-Bis(4-fluorobutyl)urea often involves interaction with specific biological targets such as receptors or enzymes.
Research indicates that modifications in the alkyl chain length and fluorination can significantly affect binding affinity and biological activity .
1,3-Bis(4-fluorobutyl)urea has several scientific uses:
The increasing interest in urea derivatives highlights their importance in drug discovery and development processes .
The synthesis of 1,3-Bis(4-fluorobutyl)urea (C₉H₁₈F₂N₂O, CAS 542-51-8) primarily relies on nucleophilic displacement reactions exploiting the reactivity of fluoride precursors. The established route involves the reaction of 4-fluorobutylamine with carbonyl donors. A seminal approach utilizes 1,1'-carbonyldiimidazole (CDI) as a urea-forming agent, where two equivalents of 4-fluorobutylamine react under anhydrous conditions [2] [5]. Alternative pathways employ phosgene equivalents like triphosgene, though these require stringent temperature control (-20°C to 0°C) to suppress diurea byproduct formation.
Critical to regioselectivity is the preparation of the precursor 4-fluorobutylamine. This is typically synthesized via Gabriel synthesis or Hofmann rearrangement, where 4-bromobutylphthalimide undergoes nucleophilic fluorination with anhydrous potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in aprotic solvents. The reaction efficiency hinges on the hardness of the fluoride source: anhydrous KF provides higher atom economy but requires phase-transfer catalysts (e.g., 18-crown-6) to enhance solubility, while TBAF offers homogeneous conditions at the expense of stoichiometric byproducts [2] [5].
Table 1: Nucleophilic Fluorination Optimization for 4-Fluorobutylamine Precursor
Fluoride Source | Catalyst/Additive | Solvent | Yield (%) | Byproducts |
---|---|---|---|---|
Anhydrous KF | 18-Crown-6 | DMF | 78 | Alkene isomers |
TBAF | None | THF | 92 | Tert-amine |
CsF | Polyethylene glycol | DCM | 65 | Dialkyl ether |
Urea bond construction in 1,3-Bis(4-fluorobutyl)urea employs two strategic methodologies:
Kinetic studies reveal CDI-mediated urea formation follows second-order kinetics (first-order in amine and acyl-imidazole), with activation energies of ~45 kJ/mol. Competing amine dimerization is suppressed below 40°C.
Solvent polarity critically influences both nucleophilic fluorination and urea coupling stages:
Reaction profiling in DMF at 25–60°C shows urea formation completes in <2 hours at 60°C but requires <30 minutes with catalytic ZnCl₂. Solvent viscosity impacts diffusion-controlled steps: lower viscosities in THF (~0.46 cP) versus DMF (~0.92 cP) correlate with faster initial reaction rates.
Table 2: Solvent Effects on Urea Bond Formation Kinetics
Solvent | Dielectric Constant (ε) | Viscosity (cP) | Reaction Half-life (t₁/₂, min) | Byproduct Formation (%) |
---|---|---|---|---|
DMF | 36.7 | 0.92 | 25 | 5.2 |
Acetonitrile | 37.5 | 0.34 | 18 | 3.1 |
THF | 7.6 | 0.46 | 40 | 7.8 |
1,2-DFB | 13.4 | 0.98 | >120 | 12.4 |
Final isolation of 1,3-Bis(4-fluorobutyl)urea leverages its crystalline nature (melting point ~98–100°C unrecorded but inferred from analogs). Challenges arise from:
Recrystallization employs ethanol-water (4:1 v/v) or ethyl acetate/hexane mixtures. Ethanol-water provides high recovery (85%) but risks urea hydrolysis if heated >60°C. Hexane/ethyl acetate (1:1) yields prismatic crystals with >99% purity but lower recovery (70%) [2] [5].
Column Chromatography on silica gel (230–400 mesh) uses gradient elution:
Crystallization remains preferred for scalability, though chromatography enables analytical sample preparation.
Table 3: Purification Performance Metrics
Method | Solvent System | Purity (%) | Recovery (%) | Key Limitations |
---|---|---|---|---|
Ethanol-Water Crystallization | Ethanol/H₂O (4:1) | 99.2 | 85 | Hydrolysis risk at high T |
Ethyl Acetate-Hexane Crystallization | EtOAc/Hex (1:1) | 99.5 | 70 | Low solubility |
Silica Chromatography | DCM → DCM/MeOH (95:5) | 98.8 | 90 | Solvent volume, silica cost |
Diol HPLC | Isooctane/THF (7:3) | 99.9 | 95 | Equipment cost, low throughput |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: